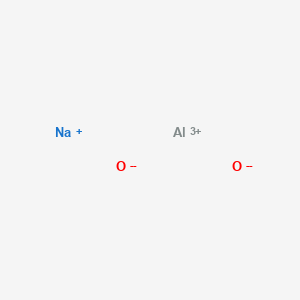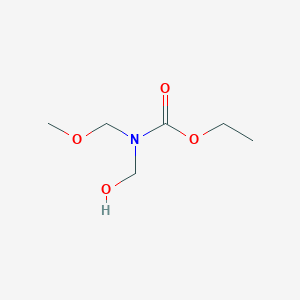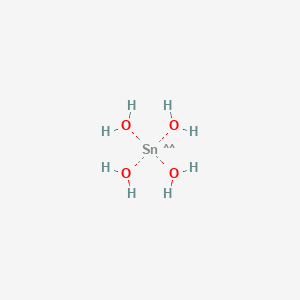
Tin hydroxide (Sn(OH)4), (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin hydroxide (Sn(OH)4), also known as stannic hydroxide, is a white, odorless, and insoluble compound. It has various applications in different fields, including scientific research, medicine, and industry.
Mécanisme D'action
The mechanism of action of tin hydroxide as a catalyst is not fully understood. However, it is believed that tin hydroxide acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate the reaction. The Lewis acid sites on the surface of tin hydroxide can interact with the substrate molecules, promoting the formation of the intermediate species and accelerating the reaction rate.
Effets Biochimiques Et Physiologiques
Tin hydroxide has no known biochemical or physiological effects in humans or animals. It is considered safe for use in laboratory experiments at the recommended concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Tin hydroxide has several advantages as a catalyst in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable under normal laboratory conditions and can be reused multiple times without significant loss of activity. However, tin hydroxide has some limitations, including low selectivity in some reactions and sensitivity to moisture and air, which can affect its catalytic activity.
Orientations Futures
There are several future directions for research on tin hydroxide. One area of interest is the development of new synthesis methods to improve the purity and yield of tin hydroxide. Another area is the optimization of its catalytic activity and selectivity for specific reactions. Additionally, there is potential for the use of tin hydroxide in the synthesis of other functional materials, such as metal-organic frameworks and hybrid nanoparticles. Finally, there is a need for further studies on the toxicity and environmental impact of tin hydroxide and its byproducts.
In conclusion, tin hydroxide is a versatile compound with significant potential in various fields, particularly in catalysis and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of tin hydroxide and its applications in different fields.
Méthodes De Synthèse
Tin hydroxide can be synthesized by reacting tin chloride (SnCl4) with sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces tin hydroxide as a white precipitate, which can be further purified by washing and drying.
Applications De Recherche Scientifique
Tin hydroxide has been extensively used in scientific research, particularly in the field of catalysis. It is a potent catalyst for various reactions, including esterification, transesterification, and aldol condensation. It has also been used as a catalyst for the production of biodiesel from vegetable oils. In addition, tin hydroxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in solar cells, gas sensors, and photocatalysts.
Propriétés
Numéro CAS |
12054-72-7 |
|---|---|
Nom du produit |
Tin hydroxide (Sn(OH)4), (T-4)- |
Formule moléculaire |
Sn(OH)4 H8O4Sn |
Poids moléculaire |
190.77 g/mol |
InChI |
InChI=1S/4H2O.Sn/h4*1H2; |
Clé InChI |
ALHBQZRUBQFZQV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Sn] |
SMILES canonique |
O.O.O.O.[Sn] |
Autres numéros CAS |
12054-72-7 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




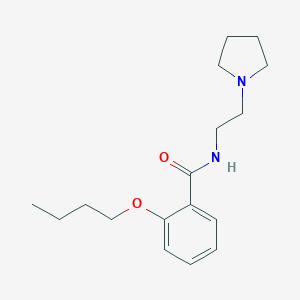
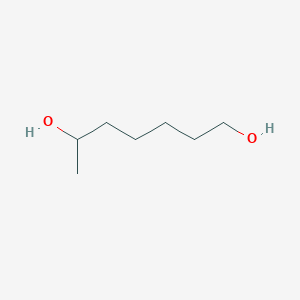
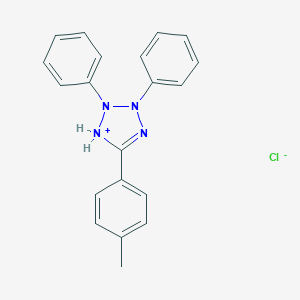

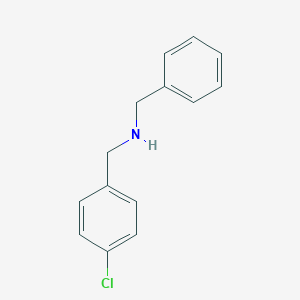
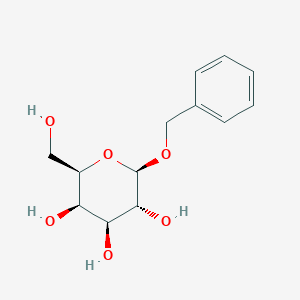
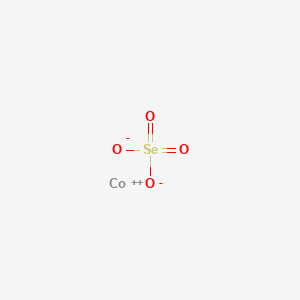
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)

